![molecular formula C12H15N3O2S2 B6500141 N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 313241-77-9](/img/structure/B6500141.png)
N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide
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Description
Future Directions
While specific future directions for “N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide” were not found in the available resources, benzothiadiazole and its π-extended, heteroannulated derivatives have been identified as useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics . This suggests potential future applications in the field of organic electronics.
Mechanism of Action
Target of Action
It’s known that 2,1,3-benzothiadiazole (bt) and its derivatives are important acceptor units used in the development of photoluminescent compounds . They are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
Mode of Action
The bt core and its derivatives are known to improve the electronic properties of the resulting organic materials due to their strong electron-withdrawing ability .
Biochemical Pathways
Bt and its derivatives are known to be involved in the construction of molecules for organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
Result of Action
Bt and its derivatives are known to improve the electronic properties of the resulting organic materials .
Action Environment
The bt core and its derivatives are known to be used in the development of photoluminescent compounds, which are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
properties
IUPAC Name |
N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c16-19(17,15-9-5-2-1-3-6-9)11-8-4-7-10-12(11)14-18-13-10/h4,7-9,15H,1-3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRKCXRQEFFHDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332941 |
Source
|
Record name | N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001332941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49726233 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide | |
CAS RN |
313241-77-9 |
Source
|
Record name | N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001332941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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